

what is CNX-774 and its primary target

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An In-depth Technical Guide to CNX-774 and Its Primary Targets

Introduction

CNX-774 is a small molecule inhibitor that has garnered significant interest in drug development due to its dual-targeting capabilities. Initially developed as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), it has since been identified as a previously uncharacterized inhibitor of equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This dual activity gives CNX-774 a unique pharmacological profile with potential applications in both oncology and autoimmune diseases.[5][6] This guide provides a detailed technical overview of CNX-774, its primary molecular targets, mechanism of action, and the key experimental findings that have elucidated its function.

Primary Target 1: Bruton's Tyrosine Kinase (BTK)

CNX-774 was originally designed as an orally active and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[6][7][8]

Mechanism of Action

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, maturation, and survival.[6][8] **CNX-774** acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[5][8][9] This covalent modification permanently inactivates the kinase, leading to the disruption of the BCR signaling cascade.



Quantitative Data: Potency of BTK Inhibition

The inhibitory activity of **CNX-774** against BTK has been quantified in both biochemical and cellular assays.

Assay Type	IC50 Value	Target	Notes
Biochemical Assay	< 1 nM	BTK Enzyme	Measures direct inhibition of the isolated enzyme.[6][7] [8][9][10]
Cellular Assay	1-10 nM	BTK in Ramos cells	Measures the effective concentration to inhibit BTK activity within a cellular context.[7][8][9]

Primary Target 2: Equilibrative Nucleoside Transporter 1 (ENT1)

More recent research has unveiled a novel and significant activity of **CNX-774** as an inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1, also known as SLC29A1).[1][2][3][4] This discovery came from a combination screen designed to identify molecules that could overcome resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer cells.[1] [2][3]

Mechanism of Action in Cancer Metabolism

Cancer cells rely on two main pathways for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis: the de novo pathway and the salvage pathway.

• De Novo Synthesis: This pathway synthesizes pyrimidines from simpler precursors. A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibitors like brequinar (BQ) block this pathway.[1][2]







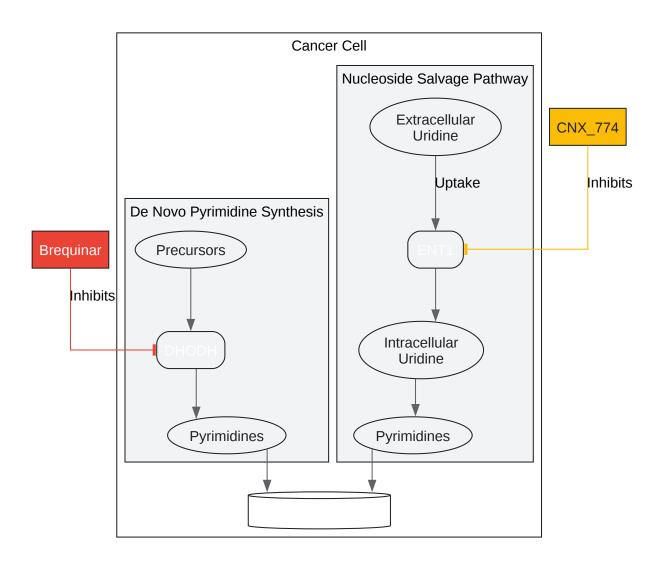
• Salvage Pathway: This pathway recycles extracellular nucleosides, such as uridine, to produce nucleotides. This process is dependent on nucleoside transporters like ENT1, which import these nucleosides into the cell.[1][2][3]

In cancer cells resistant to DHODH inhibitors, the salvage pathway is often upregulated, allowing the cells to bypass the blocked de novo pathway by importing extracellular uridine.[2] **CNX-774** inhibits ENT1, thereby blocking this compensatory uptake of uridine.[1][3] The dual blockade of both the de novo (with a DHODH inhibitor) and salvage pathways (with **CNX-774**) leads to profound pyrimidine starvation and synergistic cell death in resistant cancer cells.[1][2]

Signaling and Metabolic Pathways

The interplay between the de novo and salvage pathways and their inhibition by Brequinar and CNX-774 is illustrated below.





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Caption: Dual inhibition of pyrimidine synthesis pathways.

Experimental Protocols

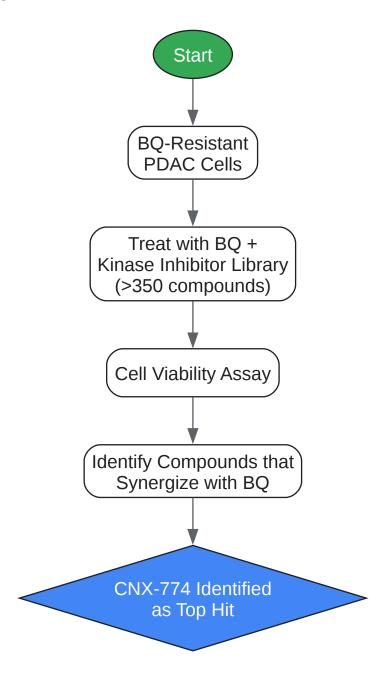
The identification of ENT1 as a target of **CNX-774** was the result of a series of mechanistic studies.



Kinase Inhibitor Combination Screen

To identify compounds that could overcome resistance to the DHODH inhibitor brequinar (BQ), a screen of over 350 kinase inhibitors was performed on BQ-resistant pancreatic ductal adenocarcinoma (PDAC) cell lines.

Methodology: BQ-resistant PDAC cells were treated with BQ in combination with each
kinase inhibitor from the library. Cell viability was assessed to identify compounds that
synergistically reduced viability in the presence of BQ.[1] CNX-774 was identified as a top hit
in this screen.[1][2]





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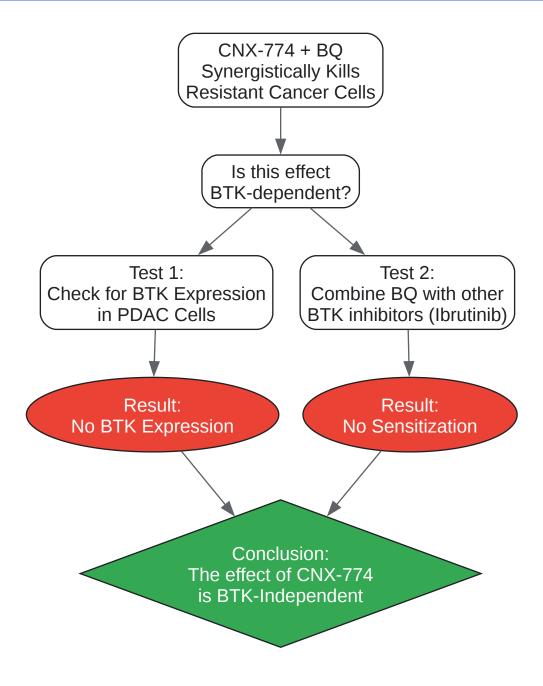
Caption: Workflow for the combination screen.

BTK-Independence Verification

To confirm that the observed synergy was not due to BTK inhibition, several experiments were conducted.

- Methodology:
 - BTK Expression Analysis: Immunoblotting was used to assess BTK protein levels in the PDAC cell lines. The results showed that the cells did not express BTK.[1]
 - Comparison with other BTK inhibitors: Other clinically approved BTK inhibitors, such as ibrutinib and acalabrutinib, were tested in combination with BQ. These inhibitors did not replicate the sensitizing effect of CNX-774.[1]





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Caption: Logical workflow for BTK-independence validation.

Metabolomic Analysis and Uridine Uptake Assays

- Methodology:
 - Metabolomics: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to analyze polar metabolites in cells treated with BQ, CNX-774, or the combination. The



combination treatment led to a significantly more profound depletion of pyrimidine nucleotides compared to BQ alone.[1]

Uridine Rescue: Exogenous uridine was added to the media of cells treated with the BQ and CNX-774 combination. CNX-774 was found to block the ability of uridine to rescue cell viability, suggesting an inhibition of uridine uptake.[1]

Genetic Knockout of ENT1

Methodology: To definitively confirm ENT1 as the target, CRISPR-Cas9 was used to create ENT1 knockout (ENT1-KO) PDAC cell lines. These ENT1-KO cells were highly sensitive to BQ alone, phenocopying the effect of CNX-774 treatment. Furthermore, the addition of CNX-774 to ENT1-KO cells treated with BQ did not further enhance cell death, confirming that CNX-774's efficacy in this context is due to its inhibition of ENT1.[1]

Summary and Conclusion

CNX-774 is a molecule with two distinct and clinically relevant primary targets. It was initially characterized as a potent, irreversible inhibitor of BTK, targeting Cys481 to disrupt B-cell signaling. Subsequent research has redefined its profile, identifying it as a novel inhibitor of ENT1. This later finding has significant implications for cancer therapy, particularly in overcoming resistance to DHODH inhibitors. By blocking the nucleoside salvage pathway, CNX-774 can synergize with drugs that target the de novo pyrimidine synthesis pathway, leading to a synthetic lethal effect in cancer cells. This dual-targeting capability makes CNX-774 a valuable tool for both research and potential therapeutic development in multiple disease areas.

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